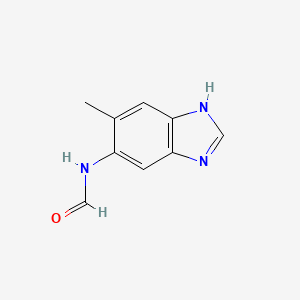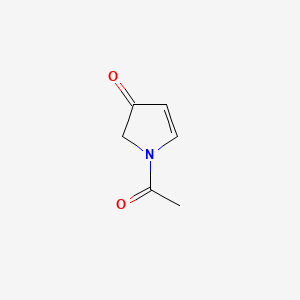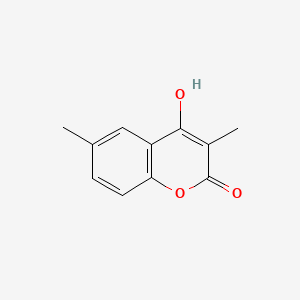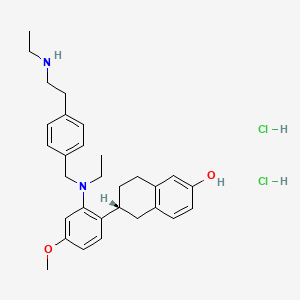
4-Prop-2-enyl-2-(trideuteriomethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded to a benzene ring . The “4-Prop-2-enyl” part suggests a propenyl group attached to the fourth carbon of the benzene ring . The “trideuteriomethoxy” part indicates a methoxy group (-OCH3) where all the hydrogen atoms are replaced by deuterium (D), a heavier isotope of hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the propenyl group, the methoxy group, and the replacement of hydrogen atoms with deuterium. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a hydroxyl group, a propenyl group, and a trideuteriomethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a phenolic compound, “this compound” would likely undergo reactions typical of phenols, such as acid-base reactions, electrophilic aromatic substitution, and reactions of the propenyl group .Physical And Chemical Properties Analysis
Phenolic compounds are generally solid at room temperature, and their physical and chemical properties depend on the nature and position of the substituent groups . They often have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .科学的研究の応用
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
This research reviews results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significant presence of the γ-hydroxymethyl group in the mechanism. An enol ether compound was first detected in the acidolysis using the DBr/D2O/1,4-dioxane system, suggesting a novel reaction mechanism under specific conditions, which could have implications for understanding and improving lignin degradation processes for biofuel production and other applications (Yokoyama, 2015).
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
This review addresses the occurrence, toxicity, and degradation of triclosan (TCS) in the environment. TCS, an antibacterial agent found in various consumer products, can transform into more toxic and persistent compounds. The environmental persistence and potential toxicological impacts of such compounds emphasize the need for understanding the environmental fate and effects of phenolic compounds like 4-Prop-2-enyl-2-(trideuteriomethoxy)phenol (Bedoux et al., 2012).
Synthetic Phenolic Antioxidants: Environmental Occurrence, Human Exposure, and Toxicity
This paper summarizes studies on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used to retard oxidative reactions in various products. The detection of SPAs and their transformation products in the environment and in humans highlights the importance of monitoring and evaluating the safety of phenolic compounds used in industrial applications (Liu & Mabury, 2020).
A Short Review of Techniques for Phenol Removal from Wastewater
This review discusses the efficiency of conventional and advanced treatment methods for the removal of phenolic compounds from wastewater. It compares various treatments and suggests that enzymatic treatment may be the best way to treat phenolic compounds under mild conditions. This has implications for the treatment of industrial effluents containing phenolic compounds such as this compound (Cordova Villegas et al., 2016).
Chlorogenic Acid (CGA): A Pharmacological Review and Call for Further Research
Chlorogenic Acid (CGA) is a dietary polyphenol with various biological and pharmacological roles, including antioxidant activity and modulation of lipid and glucose metabolism. This review suggests the potential for phenolic acids like CGA to treat disorders such as cardiovascular disease and diabetes, highlighting the therapeutic potential of phenolic compounds in medical research (Naveed et al., 2018).
Safety and Hazards
作用機序
- While phenol has multiple targets, one of its primary mechanisms involves protein denaturation and disruption of cell membranes. It affects enzymes, proteins, and lipids in microbial cells, leading to their inactivation and death .
- Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. When injected next to a nerve, phenol produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .
Target of Action
Mode of Action
特性
IUPAC Name |
4-prop-2-enyl-2-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFCDWBNXTKKO-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)



![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)